molecular formula C22H19NO B6087619 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6087619
M. Wt: 313.4 g/mol
InChI Key: PWMATKPMYODMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, commonly known as BIQ, is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). BIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Organic Light Emitting Diode (OLED) Development

Compounds like 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline are pivotal in the advancement of OLED technology. OLEDs are used in displays and light sources, contributing significantly to energy conservation as they do not require a backlight for displays . The interaction between metal and organic ligands in these compounds can lead to various optical and electronic properties, making them suitable for use as a pure emitting layer or as a dopant material in the fabrication of red, green, blue, or white emitting devices .

Optoelectronic Material Design

The structural flexibility of organic fluorescent molecules allows for the alteration of their chemical, optical, and electronic properties. This adaptability is essential in optoelectronics, where band gap tuning through different synthetic routes is a major research focus. The compound can be utilized in the design of prototype optoelectronic devices due to its potential for structural modification .

Energy-Efficient Device Fabrication

In the context of creating devices that consume less energy, organic semiconductors like 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline offer an attractive alternative to inorganic semiconductors. They are flexible, less expensive, and can be processed under less controlled conditions, making them suitable for energy-efficient device fabrication .

Conducting Polymer Research

As a component of conducting polymers, this compound could contribute to the development of materials with excellent electrical, optical, electrochemical, and photochemical properties. These properties are highly sought after in applications such as bioimaging, tissue engineering, sensors, and energy storage devices .

Electroluminescence and Photoluminescence Studies

The electroluminescent and photoluminescent properties of compounds like 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline are of great interest in scientific research. These properties can be harnessed for applications in light-emitting diodes, solar cells, and bioimaging, where the ability to emit light upon electrical stimulation or exposure to light is crucial .

Chromatography and Mass Spectrometry

In analytical chemistry, particularly in chromatography and mass spectrometry, the compound can be used for sample manipulation. Its properties may aid in the efficient and effective running of these applications, which are essential for the separation, identification, and quantification of chemical substances .

Mechanism of Action

Target of Action

2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline primarily targets prostaglandin G/H synthase 1 (also known as COX-1) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

The compound interacts with COX-1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation and pain . The binding is typically reversible, and the compound competes with arachidonic acid for the active site.

Biochemical Pathways

By inhibiting COX-1, 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The inhibition of COX-1 reduces the levels of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline involve its absorption, distribution, metabolism, and excretion (ADME):

These properties contribute to its bioavailability and duration of action in the body.

Result of Action

At the molecular level, the inhibition of COX-1 leads to decreased production of prostaglandins, resulting in reduced inflammation and pain. At the cellular level, this translates to decreased inflammatory responses and relief from symptoms associated with conditions like arthritis and other inflammatory disorders .

Action Environment

The efficacy and stability of 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s therapeutic effects and minimizing potential side effects.

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of similar compounds. Specific details on 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline may vary based on ongoing research.

Future Directions

The future directions in the study of “2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline” could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, Schiff bases and their metal chelates have been studied for their potential use in organic light-emitting diode (OLED) applications .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-22(23-15-14-18-8-4-5-9-21(18)16-23)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMATKPMYODMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

biphenyl-4-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

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